molecular formula C16H12F2N2O3S2 B2916732 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895476-29-6

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2916732
CAS No.: 895476-29-6
M. Wt: 382.4
InChI Key: DOSWNPRKXZOOEA-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C16H12F2N2O3S2 and its molecular weight is 382.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre or ensifentrine , primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels within the cell. This results in a broad range of effects, including bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 is involved in the regulation of cardiac and smooth muscle contractility, while PDE4 plays a role in inflammatory responses. Therefore, the inhibition of these enzymes can lead to both bronchodilatory and anti-inflammatory effects, which are beneficial in conditions like chronic obstructive pulmonary disease (COPD) .

Result of Action

The dual inhibition of PDE3 and PDE4 by Ohtuvayre leads to bronchodilation and anti-inflammatory effects . This makes it an effective treatment for COPD, a condition characterized by chronic inflammation and narrowing of the airways . The compound has demonstrated clinical benefits in Phase 3 ENHANCE trials .

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For instance, the compound is delivered directly to the lungs through a standard jet nebulizer . This method of administration bypasses the need for high inspiratory flow rates or complex hand-breath coordination, potentially enhancing its efficacy and patient compliance .

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S2/c1-20-13-7-4-11(18)8-14(13)24-16(20)19-15(21)9-25(22,23)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSWNPRKXZOOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.